molecular formula C10H14N2O2 B1201103 BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- CAS No. 60032-67-9

BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL-

Cat. No.: B1201103
CAS No.: 60032-67-9
M. Wt: 194.23 g/mol
InChI Key: UGSYSCOHCGEFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- is an organic compound with the molecular formula C10H14N2O2. It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- typically involves the reaction of 4-phenylbutanoic acid with ammonia and hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the target compound through a series of steps involving reduction and hydrolysis .

Industrial Production Methods: Industrial production of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- may involve the use of catalytic hydrogenation and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

60032-67-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-amino-3-hydroxy-N-phenylbutanamide

InChI

InChI=1S/C10H14N2O2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)

InChI Key

UGSYSCOHCGEFKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC(CN)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(CN)O

Synonyms

4-amino-3-hydroxybutananilide
4-amino-3-hydroxybutananilide monohydrochloride

Origin of Product

United States

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